1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
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Overview
Description
- is a heterocyclic compound with the following chemical formula:
- It contains a quinoline ring system with a carboxylic acid group and a hydroxyl group.
- The compound’s structure is characterized by a quinolin-2(1H)-one scaffold.
- It plays a significant role in various scientific applications due to its unique properties.
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: C14H15NO4
.Preparation Methods
- The synthesis of this compound involves a Smiles rearrangement reaction.
- Starting from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, it reacts with aldehyde derivatives, amine derivatives, and isocyanides in a Ugi-type multicomponent condensation.
- The process leads to the formation of heterocyclic enamines containing the desired quinolin-2(1H)-one scaffold .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug discovery.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
- The exact mechanism of action is context-dependent and would require further research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other quinoline derivatives.
Similar Compounds: Some related compounds include other 2-oxo-1,2-dihydroquinoline derivatives and quinolin-2(1H)-ones.
Properties
IUPAC Name |
1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17/h3-6,14H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITQDNFOEUURQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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